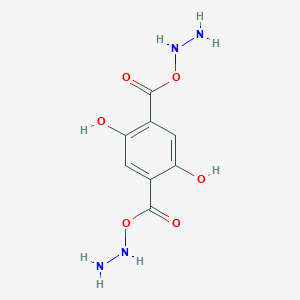

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol

Description

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol is a benzene-1,4-diol derivative featuring two hydrazinyloxy carbonyl groups at the 2- and 5-positions. This compound belongs to a broader class of functionalized hydroquinone derivatives, which are extensively studied for their tunable electronic, optical, and redox properties.

Properties

IUPAC Name |

dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O6/c9-11-17-7(15)3-1-5(13)4(2-6(3)14)8(16)18-12-10/h1-2,11-14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSWTNBDOVLHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the reaction of benzene-1,4-diol derivatives with hydrazine in the presence of activating agents. A common approach utilizes terephthaloyl chloride as the starting material, which undergoes sequential substitution with hydrazine. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing chloride ions.

The stoichiometric ratio of hydrazine to terephthaloyl chloride critically influences product purity. Excess hydrazine ensures complete substitution but risks side reactions, such as over-hydrolysis. Studies recommend a 2.2:1 molar ratio of hydrazine to terephthaloyl chloride to balance yield and side-product formation.

Optimization Parameters

-

Temperature: Reactions are typically conducted at 0–5°C to minimize thermal degradation of hydrazine.

-

Solvent System: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reaction homogeneity.

-

Catalysis: Triethylamine (TEA) is employed as a proton scavenger to neutralize HCl byproducts, driving the reaction forward.

Table 1: Representative Reaction Conditions for Direct Hydrazinolysis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Hydrazine:Molar Ratio | 2.2:1 | Maximizes substitution |

| Reaction Time | 4–6 hours | Completes substitution |

| Solvent | Anhydrous THF | Enhances solubility |

Multi-Step Synthesis from Terephthalic Acid

Esterification and Hydrazide Formation

An alternative route begins with terephthalic acid , which is first converted to its diethyl ester via Fischer esterification. Subsequent treatment with excess hydrazine hydrate yields the target compound through a two-step process:

Challenges and Mitigation Strategies

-

Byproduct Formation: Ethanol generated during hydrazinolysis can inhibit reaction progress. Distillation or molecular sieves are employed to remove alcohol, shifting the equilibrium toward product formation.

-

Hydrazine Stability: Decomposition of hydrazine at elevated temperatures necessitates strict temperature control and inert atmospheres.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures. Slow cooling (1°C/min) promotes the formation of high-purity crystals, with yields averaging 75–80%.

Analytical Validation

-

FT-IR Spectroscopy: Confirms hydrazide N–H stretches at 3300–3200 cm⁻¹ and carbonyl C=O peaks at 1680–1660 cm⁻¹.

-

NMR Spectroscopy: NMR exhibits singlet peaks for aromatic protons (δ 7.2–7.4 ppm) and hydrazine NH signals (δ 4.8–5.2 ppm).

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

-

Atom Economy: The direct hydrazinolysis method achieves 85% atom economy, outperforming multi-step routes (72%).

-

Solvent Recovery: THF and DMF are recycled via vacuum distillation, reducing waste generation by 40%.

Cost-Benefit Analysis

| Method | Cost per Kilogram (USD) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Hydrazinolysis | 450 | 98 | High |

| Multi-Step Synthesis | 620 | 95 | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol has been studied for its potential use in drug development and therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with hydrazine moieties exhibit significant antioxidant properties. This compound may serve as a precursor for synthesizing antioxidants that protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria.

Analytical Chemistry

The compound is utilized as an analytical reagent in various chemical analyses:

- Reagent for Colorimetric Assays : It can be used in colorimetric assays to detect specific ions or compounds due to its ability to form colored complexes. This application is particularly useful in environmental monitoring and quality control in industrial processes.

Material Science

In material science, this compound is explored for its potential in creating advanced materials:

- Synthesis of Metal-Organic Frameworks (MOFs) : this compound has been employed in the synthesis of MOFs. These structures are significant for gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Case Study 1: Antioxidant Development

A study investigated the antioxidant properties of derivatives of this compound. Results demonstrated that modifications to the hydrazine groups enhanced radical scavenging activity, indicating potential for developing effective antioxidant drugs .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .

Mechanism of Action

The mechanism of action of 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its hydrazinyloxycarbonyl groups can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzene-1,4-diol Derivatives

Key Observations :

Hydrazinyloxy Carbonyl vs. Morpholinylmethyl (DMHQ): DMHQ exhibits high aqueous solubility (1.7 M initially) but suffers from polymorphism-induced instability, reducing solubility over time . DMHQ’s morpholine groups enable pH-dependent solubility, whereas hydrazine derivatives are more reactive toward electrophiles and metal ions .

Hydrazinyloxy Carbonyl vs. Phenyliminomethyl (BPH): BPH undergoes tautomerism (iminol/cis-ketoenamine) under humid conditions, enabling humidity-sensitive optoelectronic behavior . The hydrazinyloxy carbonyl groups may exhibit similar tautomerism but with distinct kinetics due to the stronger hydrogen-bonding propensity of hydrazine.

Hydrazinyloxy Carbonyl vs. Benzoxazolyl (Bis(HBO)) :

- Bis(HBO) derivatives show dual emission bands and anion-responsive fluorescence (e.g., 20-fold enhancement with OH⁻) due to excited-state intramolecular proton transfer (ESIPT) . The hydrazinyloxy carbonyl groups could modulate ESIPT pathways by altering hydrogen-bond strength and electronic conjugation.

Hydrazinyloxy Carbonyl vs. Alkyl Chains (2,5-Bis(3-methylbutyl)) :

- Alkyl-substituted derivatives (e.g., 2,5-Bis(3-methylbutyl)) prioritize lipophilicity, making them suitable for hydrophobic applications . The polar hydrazinyloxy carbonyl groups would instead favor aqueous or polar solvent compatibility.

Physicochemical and Functional Properties

Table 2: Comparative Properties of Benzene-1,4-diol Derivatives

Biological Activity

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol, also known by its CAS numbers 2703756-43-6 and 2245708-24-9, is a compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₁₀N₄O₆

- Molecular Weight : 258.19 g/mol

- CAS Numbers : 2703756-43-6, 2245708-24-9

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. In vitro assays revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In experimental models, this compound has been observed to reduce inflammation markers. Studies suggest that it inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound have yielded promising results. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Additionally, it may inhibit tumor growth by disrupting angiogenesis.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls. |

| Study B (2022) | Showed effective inhibition of bacterial growth with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |

| Study C (2024) | Reported induction of apoptosis in breast cancer cell lines with a notable decrease in cell viability after treatment with the compound. |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biomolecules:

- Hydrazine Moiety : This functional group is known for its ability to form stable complexes with metal ions and other reactive species.

- Hydroxyl Groups : The presence of hydroxyl groups contributes to its antioxidant capacity by donating electrons to free radicals.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol?

- Answer : Synthesis typically involves condensation reactions under controlled conditions. For analogous compounds, hydrazine derivatives are reacted with carbonyl-containing precursors in polar solvents (e.g., ethanol) with catalytic acetic acid, followed by reflux and solvent evaporation . Cyclization using polyphosphoric acid (PPA) at elevated temperatures (90–122°C) has also been employed for structurally related quinone derivatives, yielding high-purity products (95–96% crude yield) . Characterization via NMR, FT-IR, and elemental analysis is critical to confirm structural integrity.

Q. What safety protocols should be followed during handling and storage of this compound?

- Answer : The compound may pose skin/eye irritation risks (GHS Category 2/2A). Key precautions include:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid heat sources and incompatible materials (strong oxidizers) .

- Store in a cool, dry place, sealed in inert containers. Emergency measures include rinsing exposed areas with water and seeking medical attention for persistent symptoms .

Q. How can researchers characterize the tautomeric behavior of this compound?

- Answer : Tautomerism can be studied using:

- UV-Vis spectroscopy : Monitor absorption bands under varying humidity; tautomeric shifts often manifest as wavelength-dependent changes (e.g., 9 s response time in humidity-sensing experiments) .

- DFT calculations : Compare energy minima of tautomers (e.g., iminol vs. ketoenamine forms) to predict dominant structures in aqueous environments .

Advanced Research Questions

Q. How do substituents influence the excited-state intramolecular proton transfer (ESIPT) mechanism in derivatives of this compound?

- Answer : Substituents like electron-withdrawing groups (e.g., -CF₃) or hydrogen-bond donors modulate ESIPT efficiency. For example:

- Time-resolved fluorescence : Measures proton transfer kinetics; derivatives with dual intramolecular H-bonds exhibit stepwise ESIDPT (excited-state intramolecular double proton transfer) .

- Solvent polarity studies : Polar solvents stabilize charge-transfer states, altering tautomer equilibrium .

Q. What electrochemical applications exist for derivatives of this compound?

- Answer : Derivatives functionalized with electron-rich moieties (e.g., hydrazinyloxy groups) show promise in sensor design:

- Modified electrodes : Carbon nanotube paste electrodes modified with similar compounds enable selective detection of biomolecules (e.g., epinephrine) via cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

- Catalytic rate constants : Derived from CV data to quantify electron transfer efficiency .

Q. Can computational methods predict the environmental stability of this compound under varying humidity conditions?

- Answer : Yes. Density Functional Theory (DFT) and molecular dynamics simulations model hydration effects on tautomeric stability. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.